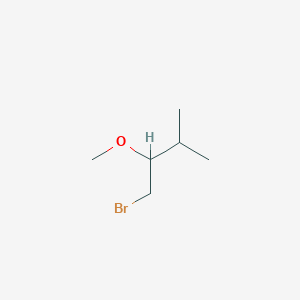

1-Bromo-2-methoxy-3-methylbutane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methoxy-3-methylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-5(2)6(4-7)8-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSGWYCRXCOZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 1 Bromo 2 Methoxy 3 Methylbutane

Regioselective and Stereoselective Synthesis Approaches

The synthesis of 1-bromo-2-methoxy-3-methylbutane from its logical precursor, 3-methyl-1-butene (B165623), is a classic example of alkene difunctionalization, specifically bromoetherification. The primary challenge lies in controlling the regioselectivity (where the bromine and methoxy (B1213986) groups attach) and the stereoselectivity (the spatial orientation of these groups).

The reaction typically involves an electrophilic bromine source and methanol (B129727), which acts as both the solvent and the nucleophile. The regiochemical outcome is generally governed by the Markovnikov rule, where the electrophile (bromine) adds to the less substituted carbon of the alkene, and the nucleophile (methanol) adds to the more substituted, more carbocation-like carbon. This leads to the desired this compound. However, alternative strategies, such as those involving photoredox catalysis, can reverse this selectivity. nih.gov

Enantioselective Preparation of Chiral this compound

The creation of a single enantiomer of this compound, which possesses two chiral centers, requires the use of chiral catalysts. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Various catalytic strategies have been developed for the broader class of enantioselective halofunctionalization reactions that are applicable here. nih.govillinois.edu

Successful approaches often employ chiral organocatalysts, such as those derived from cinchona alkaloids or chiral phosphoric acids. nih.govrsc.org These catalysts can activate the bromine source or coordinate with the substrate to direct the incoming nucleophile.

Table 1: Representative Catalytic Systems for Enantioselective Bromoetherification

| Catalyst Type | Example Catalyst | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid | (S)-TRIP | 80-95% | nih.govrsc.org |

| Cinchona Alkaloid Derivative | Quinine-derived Thiourea | 75-92% | researchgate.net |

| Lewis Base Catalysis | Chiral Amino-thiocarbamates | 85-97% | nih.gov |

Note: Enantiomeric excess values are based on representative bromoetherification reactions and may vary for the specific synthesis of this compound.

Diastereoselective Synthesis for Specific Isomeric Forms

The diastereoselectivity of the bromoetherification of 3-methyl-1-butene is inherently high due to the reaction mechanism. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the nucleophile (methanol). This opening occurs via a backside attack (S_N2-like), resulting in an anti-addition of the bromine and methoxy groups across the former double bond. nih.gov This stereospecific pathway leads predominantly to the anti-diastereomer.

While the anti-selectivity is mechanistically favored, the development of methods to achieve syn-addition remains a significant challenge in halogenation chemistry, often requiring specialized substrates or multi-step pathways. nih.gov

Table 2: Expected Diastereoselectivity in the Synthesis of this compound

| Brominating Agent | Nucleophile | Predominant Diastereomer | Typical Diastereomeric Ratio (anti:syn) | Reference |

|---|---|---|---|---|

| Br₂ | CH₃OH | anti | >95:5 | nih.gov |

| N-Bromosuccinimide (NBS) | CH₃OH | anti | >98:2 | rsc.org |

| Dibromodimethylhydantoin | CH₃OH | anti | >95:5 | bohrium.com |

Mechanistic Considerations in Halogenation and Alkoxylation Pathways

A deep understanding of the reaction mechanisms is crucial for controlling the synthesis of this compound. The process can be broken down into two key mechanistic steps: the initial electrophilic attack by bromine and the subsequent nucleophilic addition of the methoxy group.

Bromination Reactions: Controlled Introduction of the Bromine Atom

The reaction initiates with the electrophilic addition of a bromine species (e.g., from Br₂ or NBS) to the π-bond of 3-methyl-1-butene. This does not typically form a simple open-chain carbocation. Instead, it forms a bridged, three-membered ring intermediate known as a bromonium ion. chemicalforums.com

The formation of this cyclic intermediate is key to the reaction's selectivity. It prevents carbocation rearrangements that are common in other electrophilic additions, such as the reaction of 3-methyl-1-butene with HBr, which yields a mixture of rearranged products. doubtnut.comvaia.com The bromonium ion holds the bromine atom in a fixed position and sets the stage for a stereocontrolled nucleophilic attack.

Etherification Reactions: Stereocontrolled Methoxy Group Installation

Once the bromonium ion is formed, the methanol molecule acts as a nucleophile. It attacks one of the two carbon atoms of the bromonium ion ring. The regioselectivity of this attack is dictated by electronic and steric factors. The attack occurs at the more substituted carbon (C2), which can better stabilize the partial positive charge of the transition state.

The stereochemistry of this step is a classic S_N2-type inversion. The methanol must approach from the side opposite to the bulky bromonium bridge, leading to the exclusive anti-addition of the methoxy and bromo groups. nih.gov This mechanistic feature is the origin of the high diastereoselectivity discussed in section 2.1.2.

Novel Reagents and Catalytic Systems for Enhanced Efficiency and Selectivity in this compound Synthesis

Research continues to yield more efficient, selective, and environmentally benign methods for reactions like the synthesis of this compound. These advancements focus on both the reagents used to deliver the bromine and the catalysts that orchestrate the reaction.

Recent progress has seen the development of dual catalytic systems that can achieve unprecedented control. For example, the combination of photoredox and copper catalysis has been shown to reverse the standard regioselectivity of halofunctionalization reactions, allowing for the formation of the anti-Markovnikov product where the nucleophile adds to the less-substituted carbon. nih.gov While this would lead to a different isomer (2-bromo-1-methoxy-3-methylbutane), it highlights the power of modern catalytic methods to overcome innate mechanistic preferences.

Table 3: Comparison of Traditional and Novel Reagents/Catalysts

| System | Reagent/Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Traditional | Br₂ | High reactivity, low cost | chemicalforums.com |

| Improved Reagent | N-Bromosuccinimide (NBS) | Solid, safer to handle, high selectivity | rsc.org |

| Green Reagent | NaBr / NaBrO₃ | Stable solid reagents, uses aqueous medium | rsc.org |

| Novel Catalysis | Photoredox/Copper Dual Catalysis | Reversal of regioselectivity, mild conditions | nih.gov |

| Enantioselective | Chiral Phosphoric Acids / Lewis Bases | High enantioselectivity for specific isomers | nih.gov |

The development of nucleophilic catalysts has also expanded the toolkit for halogen activation, offering new pathways and improved control over complex transformations. bohrium.com These modern systems provide powerful tools for synthesizing specific isomers of this compound with high precision and efficiency.

Multistep Synthesis Design and Optimization for this compound Precursors

The synthesis of this compound relies on the availability of its direct precursor, 3-methyl-1-butene. The industrial production of this key alkene is a well-defined, three-step process starting from isobutene. This pathway involves hydroformylation, hydrogenation, and dehydration, with each step optimized to ensure high yield and selectivity of the desired intermediate.

Hydroformylation of Isobutene to produce 3-methylbutanal (B7770604).

Hydrogenation of 3-Methylbutanal to yield 3-methyl-1-butanol.

Dehydration of 3-Methyl-1-butanol to form the final precursor, 3-methyl-1-butene.

This multistep design is a cornerstone of C5 chemical manufacturing, converting a basic C4 hydrocarbon into a more functionalized C5 alkene ready for subsequent reactions, such as the bromoetherification to form the title compound.

Step 1: Hydroformylation of Isobutene

The initial step in the synthesis of 3-methyl-1-butene is the hydroformylation of isobutene. google.com This reaction, also known as the oxo process, involves treating isobutene with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce an aldehyde. While isobutene can be less reactive in hydroformylation compared to linear butenes, the process is tailored to yield 3-methylbutanal as the primary product. wikiwand.comgoogle.comgoogle.com

The reaction is catalyzed by transition metal complexes, typically based on rhodium or cobalt. google.comgoogle.com Rhodium catalysts are often preferred for their high activity and selectivity under milder conditions. google.com However, cobalt catalysts are also utilized in some industrial processes. osti.gov A significant challenge in this step is controlling the regioselectivity. The hydroformylation of isobutene can also yield a side product, 2,2-dimethylpropanal. wikiwand.com Therefore, optimization of reaction conditions—such as temperature, pressure, and ligand design for the catalyst—is critical to maximize the formation of the desired linear aldehyde, 3-methylbutanal, over its branched isomer. google.commt.com

| Catalyst System | Reactants | Key Conditions | Primary Product | Noted Side Products | Reference |

|---|---|---|---|---|---|

| Rhodium-based catalyst | Isobutene, Synthesis Gas (CO + H₂) | Process conditions are optimized to favor the hydroformylation of isobutene, which is typically less reactive than other butenes. google.com | 3-Methylbutanal | 2,2-Dimethylpropanal wikiwand.com | wikiwand.comgoogle.comgoogle.com |

| Cobalt-based catalyst | Isobutene, Synthesis Gas (CO + H₂) | High-pressure conditions are often employed with cobalt catalysts. osti.gov | 3-Methylbutanal | Other valeraldehyde (B50692) isomers if mixed butene feeds are used. google.com | google.comosti.gov |

Step 2: Hydrogenation of 3-Methylbutanal

The second stage of the sequence is the catalytic hydrogenation of the 3-methylbutanal synthesized in the previous step. google.com This is a standard reduction reaction where the aldehyde functional group is converted into a primary alcohol, yielding 3-methyl-1-butanol. libretexts.orglibretexts.org This alcohol is also commonly known as isopentanol or isoamyl alcohol. atamankimya.comatamankimya.com

The hydrogenation is typically carried out using common reduction catalysts such as Raney Nickel or other systems based on precious metals like palladium. rsc.orgoup.com The process is generally efficient and high-yielding. The resulting 3-methyl-1-butanol is a crucial intermediate, not only for the synthesis of 3-methyl-1-butene but also as a solvent and a precursor for other chemical products, such as flavor and fragrance esters. atamankimya.com

| Catalyst System | Substrate | Product | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|---|

| RANEY® Nickel | 3-Methylbutanal | 3-Methyl-1-butanol | Catalytic Hydrogenation | Allows for high-yield synthesis of alcohols from aldehydes in aqueous media at room temperature. rsc.org | rsc.org |

| General Metal Catalysts (e.g., Ni, Pd, Pt) | Aldehydes | Primary Alcohols | Catalytic Hydrogenation | This is a large-scale, standard procedure for reducing aldehydes to alcohols. libretexts.orglibretexts.org | google.comlibretexts.orglibretexts.org |

Step 3: Dehydration of 3-Methyl-1-butanol

The final step in preparing the target precursor is the dehydration of 3-methyl-1-butanol. This elimination reaction removes a molecule of water from the alcohol to form an alkene. google.com The primary product of this reaction is 3-methyl-1-butene, although isomeric alkenes can also be formed.

| Catalyst | Substrate | Product | Optimal Temperature | Key Optimization Findings | Reference |

|---|---|---|---|---|---|

| Mesoporous γ-aluminum oxide (γ-Al₂O₃) | 3-Methyl-1-butanol | 3-Methyl-1-butene | 270-280 °C | This temperature range achieves complete conversion of the alcohol with product contents of over 86% by mass. google.com | google.com |

| Base-modified alumina (B75360) (e.g., with Barium Oxide) | 3-Methyl-1-butanol | 3-Methyl-1-butene | ~340 °C (gas phase) | Used in gas-phase dehydration processes. google.com | google.com |

| General Solid Acids (Zeolites, Alumina) | Primary Alcohols | Alkenes and Ethers | >300 °C for Alumina | Alumina-based materials are preferred for stability. The reaction can produce ethers as byproducts. acs.orgsoton.ac.uk Process can include recycling of the ether byproduct. wipo.int | acs.orgwipo.intsoton.ac.uk |

Mechanistic Investigations of 1 Bromo 2 Methoxy 3 Methylbutane Reactivity

Nucleophilic Substitution Reaction Pathways (S(_N)1 and S(_N)2)

1-Bromo-2-methoxy-3-methylbutane, being a secondary alkyl halide, is susceptible to both S(_N)1 and S(_N)2 reaction mechanisms. The operative pathway is a consequence of the stability of the potential carbocation intermediate versus the steric accessibility of the electrophilic carbon.

Kinetic and Thermodynamic Studies of Bromine Displacement in this compound

The displacement of the bromide ion from this compound can proceed through either a unimolecular (S(_N)1) or bimolecular (S(_N)2) transition state.

In an S(_N)2 reaction , the rate of reaction is dependent on the concentration of both the substrate and the nucleophile. The reaction proceeds via a single concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is generally favored by strong, unhindered nucleophiles.

Conversely, the S(_N)1 mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a secondary carbocation. This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate. libretexts.org A potential complication in the S(_N)1 pathway for this substrate is the possibility of a 1,2-hydride shift, which could lead to a more stable tertiary carbocation and rearranged products. gacbe.ac.in

Illustrative kinetic data for the reaction of a secondary bromoalkane with a nucleophile under conditions favoring S(_N)2 and S(_N)1 pathways are presented below.

| Reaction Conditions | Rate Equation | Relative Rate Constant (k) |

| Strong Nucleophile (e.g., CH(_3)O) in Polar Aprotic Solvent (e.g., DMSO) | Rate = k[R-Br][Nu] | High |

| Weak Nucleophile (e.g., CH(_3)OH) in Polar Protic Solvent (e.g., Methanol) | Rate = k[R-Br] | Low |

This table presents representative kinetic data for a typical secondary bromoalkane and is intended for illustrative purposes.

From a thermodynamic perspective, the stability of the transition state is a key determinant. In the S(_N)2 pathway, the transition state is a highly ordered species with five groups coordinated to the central carbon. In the S(_N)1 pathway, the key intermediate is the carbocation, the stability of which is paramount. The secondary carbocation initially formed from this compound is stabilized by the adjacent isopropyl group and the electron-donating (by resonance) methoxy (B1213986) group.

Influence of Solvent Systems on S(_N)1/S(_N)2 Selectivity

The choice of solvent plays a critical role in directing the reaction down an S(_N)1 or S(_N)2 path.

Polar protic solvents , such as water, alcohols, and carboxylic acids, are capable of hydrogen bonding and have high dielectric constants. These solvents are effective at solvating both the leaving group anion and the carbocation intermediate, thereby stabilizing the transition state of the S(_N)1 pathway. gacbe.ac.in For this compound, solvolysis in a polar protic solvent like methanol (B129727) would likely favor an S(_N)1 mechanism.

Polar aprotic solvents , such as acetone, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF), possess dipole moments that allow them to solvate cations, but they are not effective at solvating anions via hydrogen bonding. This leaves the nucleophile "bare" and more reactive, thus favoring the bimolecular S(_N)2 mechanism. masterorganicchemistry.com A reaction of this compound with a strong nucleophile like sodium methoxide (B1231860) in DMSO would be expected to proceed primarily via an S(_N)2 pathway. brainly.com

The following table summarizes the expected major pathway based on the solvent system.

| Solvent Type | Example | Effect on Reactivity | Favored Pathway |

| Polar Protic | Methanol, Ethanol, Water | Stabilizes carbocation and leaving group | S(_N)1 |

| Polar Aprotic | DMSO, Acetone, DMF | Enhances nucleophilicity | S(_N)2 |

| Nonpolar | Hexane, Benzene | Poor solvation of ions, generally disfavors both pathways | Slower rates for both |

This table provides a general guide to the influence of solvent on the reaction pathways of secondary alkyl halides.

Stereochemical Outcomes of Nucleophilic Substitution Reactions

The stereochemistry of the substitution product is a direct consequence of the reaction mechanism.

S(_N)2 reactions proceed with a backside attack of the nucleophile, resulting in an inversion of configuration at the stereocenter. gacbe.ac.in If a single enantiomer of chiral this compound were to react via an S(_N)2 mechanism, the product would be formed with the opposite stereochemistry.

S(_N)1 reactions proceed through a planar, achiral carbocation intermediate. The nucleophile can then attack from either face of the carbocation with equal probability, leading to a racemic mixture of both enantiomers. libretexts.org Therefore, an S(_N)1 reaction on an enantiomerically pure sample of this compound would result in a loss of optical activity.

Elimination Reaction Pathways (E1 and E2)

In addition to substitution, this compound can also undergo elimination reactions to form alkenes. These reactions, designated as E1 and E2, often compete with their S(_N)1 and S(_N)2 counterparts.

Product Distribution Analysis in Competing Substitution and Elimination Reactions

The competition between substitution and elimination is influenced by the nature of the nucleophile/base and the reaction temperature.

Strong, bulky bases tend to favor elimination over substitution. This is because it is sterically easier for the base to abstract a proton from a beta-carbon than to attack the sterically hindered electrophilic carbon.

High temperatures generally favor elimination reactions over substitution reactions. Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.

For this compound, an E2 reaction would involve the abstraction of a proton from either the C2 or C4 position, leading to the formation of different alkene isomers. The E1 reaction would proceed through the same carbocation intermediate as the S(_N)1 reaction, with the subsequent loss of a proton to form an alkene.

A representative product distribution for the reaction of a secondary bromoalkane with a strong, non-bulky base is shown below.

| Reaction | Product(s) | Typical Yield |

| S(_N)2 | Substitution Product | Minor |

| E2 | Elimination Product(s) | Major |

This table illustrates a typical outcome for a reaction favoring elimination.

Effect of Base Strength and Steric Hindrance on Elimination Products

The regioselectivity of the elimination reaction (i.e., which alkene isomer is formed) is governed by the nature of the base.

Zaitsev's Rule : With a small, strong base such as ethoxide or hydroxide, the major product is typically the more substituted, and therefore more thermodynamically stable, alkene. libretexts.org For this compound, this would correspond to the removal of a proton from the C2 position to form 2-methoxy-3-methylbut-2-ene.

Hofmann's Rule : With a sterically hindered, bulky base such as potassium tert-butoxide, the major product is often the less substituted, and less thermodynamically stable, alkene. libretexts.orgmasterorganicchemistry.com This is because the bulky base can more easily access the sterically less hindered protons. In the case of this compound, a bulky base would favor the abstraction of a proton from the C4 methyl group, leading to the formation of 2-methoxy-3-methylbut-1-ene.

The following table summarizes the expected major elimination product based on the base used.

| Base | Steric Hindrance | Expected Major Product | Rule |

| Sodium Ethoxide (NaOEt) | Small | 2-methoxy-3-methylbut-2-ene | Zaitsev |

| Potassium tert-Butoxide (KOtBu) | Bulky | 2-methoxy-3-methylbut-1-ene | Hofmann |

This table predicts the regioselectivity of elimination based on established principles.

Carbocation Rearrangements and Hydride/Alkyl Shifts in Related Cationic Intermediates

The reactivity of this compound in reactions proceeding through cationic intermediates is significantly influenced by the propensity of these intermediates to undergo rearrangement. The formation of a carbocation, typically initiated by the departure of the bromide leaving group, sets the stage for shifts that lead to more stable species. libretexts.org

Initially, the loss of Br⁻ from this compound would generate a primary carbocation, the 2-methoxy-3-methylbutan-1-yl cation. Primary carbocations are notably unstable and are generally not observed as discrete intermediates in solution. unacademy.com Consequently, a rapid rearrangement is expected. The most likely rearrangement pathway involves a 1,2-hydride shift from the adjacent carbon (C2).

This hydride shift transforms the unstable primary carbocation into a significantly more stable tertiary carbocation. The stability of carbocations follows the order: tertiary > secondary > primary. unacademy.com In this specific case, the resulting tertiary carbocation, the 2-methoxy-3-methylbutan-2-yl cation, is further stabilized by the resonance-donating effect of the adjacent methoxy group's oxygen atom. The lone pairs on the oxygen can delocalize to the positive charge, forming a resonance-stabilized oxonium ion, which provides substantial thermodynamic driving force for the rearrangement.

An analogous process is observed in the solvolysis of the structurally similar compound, 2-bromo-3-methylbutane. pearson.comdoubtnut.com In this reaction, the initially formed secondary carbocation undergoes a 1,2-hydride shift to form a more stable tertiary carbocation, which then reacts with the solvent. doubtnut.com Similarly, the reaction of 3-methyl-2-butanol (B147160) with HBr proceeds via a carbocation rearrangement to yield 2-bromo-2-methylbutane (B1582447) as the major product, underscoring the favorability of forming a tertiary carbocationic center. nsf.gov

While a 1,2-hydride shift is the most probable event for the 2-methoxy-3-methylbutyl cation, the possibility of alkyl (methyl) shifts also exists in carbocation chemistry, especially when a quaternary carbon is adjacent to the cationic center. masterorganicchemistry.com However, in the structure of the rearranged 2-methoxy-3-methylbutan-2-yl cation, a subsequent methyl shift from the C3 position would lead to a secondary carbocation, a thermodynamically unfavorable process. Therefore, hydride shifts are the dominant rearrangement pathway for cationic intermediates derived from this compound.

Table 1: Carbocation Stability and Rearrangement Pathways

| Initial Carbocation | Structure | Stability | Rearrangement Type | Resulting Carbocation | Structure | Stability |

|---|---|---|---|---|---|---|

| 2-methoxy-3-methylbutan-1-yl cation | (CH3)2CH-CH(OCH3)-CH2+ |

Primary (Unstable) | 1,2-Hydride Shift | 2-methoxy-3-methylbutan-2-yl cation | (CH3)2CH-C+(OCH3)-CH3 |

Tertiary (Stabilized by Resonance) |

Radical Reactions and Electron Transfer Processes Involving this compound

The carbon-bromine bond in this compound can undergo homolytic cleavage to participate in radical reactions. These processes can be initiated by heat, light, or radical initiators. Electron transfer from a reductant can also lead to the formation of radical intermediates. scispace.comacs.org

The reactivity of alkyl halides in radical reactions often depends on the stability of the resulting alkyl radical. For this compound, homolytic cleavage of the C-Br bond would initially form a primary radical. This primary radical can then undergo rearrangements, although radical rearrangements are generally less common and follow different rules than carbocation rearrangements.

A more common radical pathway for substituted alkanes is hydrogen atom abstraction. Studies on the reaction of the tert-butylperoxy radical with related bromoalkanes like 1-bromo-2-methylbutane (B81432) have shown that the presence of a bromine atom activates the vicinal tertiary hydrogen for abstraction. cdnsciencepub.com This activation is attributed to the formation of a "bridged" transition state, which lowers the activation energy for the hydrogen atom transfer. cdnsciencepub.com For this compound, this implies that the hydrogen atom at the C3 position is particularly susceptible to abstraction by radicals, which would lead to the formation of a stable tertiary radical.

Electron transfer processes represent another facet of the reactivity of this compound. Alkyl halides can act as electron acceptors from various reducing agents, including electrochemically generated radical anions or low-valent metal complexes. scispace.comnih.gov The reduction of an alkyl halide via outer-sphere electron transfer typically results in a dissociative process, where the electron is transferred and the carbon-halogen bond breaks simultaneously, yielding an alkyl radical and a halide anion. scispace.com

R-Br + e⁻ → [R-Br]•⁻ → R• + Br⁻

The rate and mechanism of electron transfer can be influenced by the structure of the alkyl halide and the reaction conditions. For instance, in some cases, the transition state may possess substantial carbocation character, suggesting a link between electron transfer and Sₙ1-like pathways. rsc.org Iron-catalyzed reactions of alkyl bromides have been shown to proceed via a two-electron transfer (TET) process from a low-valent iron complex, directly generating a carbanionic intermediate rather than a free radical. researchgate.net The presence of the ether functionality in this compound could influence the electron transfer process by coordinating to metal-based reductants.

Table 2: Comparison of Radical Abstraction Reactivity

| Substrate | Position of H-atom Abstraction | Relative Reactivity | Reference |

|---|---|---|---|

| 1-Bromo-2-methylbutane | Tertiary C-H vicinal to Br | Activated | cdnsciencepub.com |

| 1-Bromo-3-methylbutane | Tertiary C-H gamma to Br | Normal | cdnsciencepub.com |

| This compound | Tertiary C-H (at C3) | Predicted to be Activated | Inferred from cdnsciencepub.com |

Grignard Reagent Formation and Subsequent Reactivity Studies

The formation of a Grignard reagent from this compound involves the reaction of the alkyl bromide with magnesium metal in an ethereal solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). pressbooks.pub This process converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanionic carbon in the organomagnesium compound, 2-methoxy-3-methylbutylmagnesium bromide. pressbooks.pub

The general reaction is: R-Br + Mg → R-Mg-Br

The mechanism of Grignard reagent formation is complex and thought to occur on the surface of the magnesium metal. researchgate.net While generally applicable to a wide range of alkyl halides, the structure of the substrate can influence the reaction's success and side products. For isomers like 1-bromo-3-methylbutane, Grignard reagent formation is a standard and frequently utilized procedure. thieme-connect.debeilstein-journals.org

A key structural feature of this compound is the presence of an intramolecular ether linkage at the β-position relative to the bromine atom. Ethers are the standard solvents for Grignard reactions because they solvate and stabilize the formed organomagnesium species. The intramolecular methoxy group in the target molecule could potentially lead to chelation with the magnesium center in the Grignard reagent. This can affect the reagent's solubility, stability, and reactivity. Such intramolecular coordination is a known phenomenon in organometallic chemistry.

While the formation of the Grignard reagent is expected to be feasible, potential side reactions should be considered. One possibility is β-elimination, where the Grignard reagent, once formed, could eliminate to form an alkene. However, this is generally more of a concern for substrates with more acidic β-hydrogens or more sterically hindered structures.

Once formed, the 2-methoxy-3-methylbutylmagnesium bromide would be a potent nucleophile. Its subsequent reactivity would be characteristic of Grignard reagents, including additions to carbonyl compounds (aldehydes, ketones, esters) to form alcohols, and reactions with epoxides to form longer-chain alcohols. pressbooks.pub The specific stereochemical and regiochemical outcomes of these reactions would be influenced by the steric bulk of the isoprenoid-like structure of the Grignard reagent.

Table 3: Reactants and Products in Grignard Synthesis

| Alkyl Halide | Reagents | Grignard Reagent Product | Subsequent Reaction with Carbonyl (e.g., Formaldehyde) | Final Alcohol Product |

|---|---|---|---|---|

| This compound | Mg, Et₂O | 2-methoxy-3-methylbutylmagnesium bromide | 1. H₂C=O; 2. H₃O⁺ workup | 3-methoxy-4-methyl-1-pentanol |

| 1-Bromo-3-methylbutane | Mg, Et₂O | 3-methylbutylmagnesium bromide | 1. H₂C=O; 2. H₃O⁺ workup | 4-methyl-1-pentanol |

Stereochemical Elucidation and Chiral Applications of 1 Bromo 2 Methoxy 3 Methylbutane

Analysis of Stereoisomers and Chiral Centers in 1-Bromo-2-methoxy-3-methylbutane

The structure of this compound (CH₃-CH(CH₃)-CH(OCH₃)-CH₂Br) contains two stereogenic centers, also known as chiral centers. A chiral center is a carbon atom bonded to four different groups. In this molecule, these centers are located at the C2 and C3 positions of the butane (B89635) backbone.

C2 is a chiral center because it is bonded to four distinct groups: a hydrogen atom (-H), a methoxy (B1213986) group (-OCH₃), a bromomethyl group (-CH₂Br), and an isopropyl group (-CH(CH₃)₂).

C3 is also a chiral center as it is attached to four different substituents: a hydrogen atom (-H), a methyl group (-CH₃), another methyl group that is part of the isopropyl moiety, and the 1-bromo-2-methoxyethyl group (-CH(OCH₃)CH₂Br).

For a molecule with 'n' chiral centers, the maximum possible number of stereoisomers is 2ⁿ. libretexts.orgucsb.edu Since this compound has two chiral centers (n=2), it can exist as a maximum of 2² = 4 distinct stereoisomers. libretexts.orgucsb.edu

These four stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. rutgers.edu The relationship between stereoisomers that are not mirror images is defined as diastereomeric. libretexts.org Diastereomers have different physical properties and can be separated by standard laboratory techniques such as chromatography.

The four stereoisomers of this compound can be designated using the Cahn-Ingold-Prelog (R/S) nomenclature for each chiral center:

(2R, 3R)-1-bromo-2-methoxy-3-methylbutane

(2S, 3S)-1-bromo-2-methoxy-3-methylbutane

(2R, 3S)-1-bromo-2-methoxy-3-methylbutane

(2S, 3R)-1-bromo-2-methoxy-3-methylbutane

The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, as are the (2R, 3S) and (2S, 3R) isomers. Any other pairing, such as (2R, 3R) and (2R, 3S), represents a pair of diastereomers.

Table 1: Stereoisomeric Relationships

| Stereoisomer Pair | Relationship |

|---|---|

| (2R, 3R) and (2S, 3S) | Enantiomers |

| (2R, 3S) and (2S, 3R) | Enantiomers |

| (2R, 3R) and (2R, 3S) | Diastereomers |

| (2R, 3R) and (2S, 3R) | Diastereomers |

| (2S, 3S) and (2R, 3S) | Diastereomers |

Conformational Analysis and Dynamic Stereochemistry

Rotation around the C2-C3 single bond gives rise to various conformers, primarily staggered and eclipsed forms. The staggered conformers represent energy minima, while the eclipsed conformers correspond to energy maxima and represent the transition states for interconversion. The energy difference between the highest and lowest energy conformations is the rotational energy barrier.

The most stable conformers are the staggered ones, which include anti and gauche arrangements. In an anti conformation, the largest substituents on C2 and C3 are positioned 180° apart, minimizing steric strain. In a gauche conformation, these groups are 60° apart, leading to some steric interaction. The least stable conformations are the eclipsed ones, where substituents on adjacent carbons are directly aligned, maximizing steric and torsional strain.

Table 2: Key Newman Projections for C2-C3 Bond Rotation

| Conformation | Dihedral Angle (Largest Groups) | Relative Energy | Description |

|---|---|---|---|

| Anti-Staggered | 180° | Lowest | Most stable; large groups are furthest apart. |

| Gauche-Staggered | 60° | Intermediate | Less stable than anti due to steric interactions. |

The substituents on the C2-C3 bond—a bromomethyl group, a methoxy group, and an isopropyl group—significantly influence the conformational equilibrium. The steric bulk of these groups plays a major role in determining the most populated (lowest energy) conformation.

Steric Hindrance : The large isopropyl group on C3 and the bromomethyl/methoxy groups on C2 will create significant steric strain in eclipsed and even some gauche conformations. The preferred conformation will be the one that places the largest groups (e.g., isopropyl and bromomethyl) in an anti orientation to one another.

Electronic Effects : Dipole-dipole interactions between the polar C-Br and C-O bonds can also influence conformational preference. These interactions can either be repulsive or attractive depending on their orientation, further modifying the relative energies of the gauche and anti conformers.

Computational studies on similar substituted alkanes show that steric repulsion is often the dominant factor. Therefore, the most stable conformation of this compound is predicted to be a staggered arrangement where the bulky substituents are positioned to minimize steric clash.

Asymmetric Synthesis Utilizing Chiral this compound as a Building Block

Asymmetric synthesis is the synthesis of a chiral compound in an enantiomerically pure or enriched form. nih.gov One powerful strategy in this field is the use of the "chiral pool," which involves using readily available, enantiomerically pure natural products or their derivatives as starting materials. nih.gov A single, pure stereoisomer of this compound can serve as a valuable chiral building block, or synthon, for the construction of more complex chiral molecules. nih.gov

The utility of this compound in asymmetric synthesis stems from the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions (e.g., Sₙ2 reactions). By starting with an enantiomerically pure substrate, such as (2R, 3R)-1-bromo-2-methoxy-3-methylbutane, the chirality at the C2 and C3 centers can be preserved or controllably transferred to the final product.

For example, in an Sₙ2 reaction with a nucleophile (Nu⁻), the bromide at C1 is displaced. While this reaction occurs at an achiral center (C1), the stereochemistry of the adjacent C2 and C3 centers directs the approach of the nucleophile and influences the stereochemical outcome of subsequent transformations.

Table 3: Hypothetical Asymmetric Sₙ2 Reaction

| Reactant | Nucleophile (Nu⁻) | Product | Stereochemical Feature |

|---|---|---|---|

| (2R, 3R)-1-bromo-2-methoxy-3-methylbutane | Cyanide (CN⁻) | (3R, 4R)-3-methoxy-4-methylpentanenitrile | Retention of configuration at C2 and C3 (renumbered in product). |

This approach allows chemists to build complex molecular architectures with a high degree of stereochemical control, which is essential in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration Assignment

Determining the absolute configuration (the actual R or S designation) of a chiral molecule is a critical step in stereochemical analysis. Chiroptical spectroscopy techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are powerful, non-destructive methods for this purpose. nih.gov The primary methods include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

The process of assigning the absolute configuration of a specific enantiomer of this compound using chiroptical spectroscopy involves a combination of experimental measurement and theoretical calculation. nih.govresearchgate.net

Isolation of a Pure Enantiomer : The first step is to isolate a single enantiomer of the compound, for example, through chiral chromatography.

Experimental Spectra : The ECD and/or VCD spectrum of the isolated enantiomer is recorded. This spectrum is a unique fingerprint of that specific stereoisomer.

Computational Modeling : Using quantum chemical methods like Density Functional Theory (DFT), the structures of the low-energy conformers of one possible absolute configuration (e.g., 2R, 3R) are calculated.

Theoretical Spectra Prediction : The ECD and VCD spectra for this configuration are then predicted by averaging the calculated spectra of all significant conformers, weighted by their Boltzmann population.

Comparison and Assignment : The experimentally measured spectrum is compared to the theoretically predicted spectrum. If the signs and shapes of the spectral bands match, the assumed absolute configuration is assigned to the enantiomer that was measured. If they are opposite, the enantiomer has the opposite absolute configuration (e.g., 2S, 3S).

This combination of experimental spectroscopy and computational chemistry provides a reliable method for the unambiguous assignment of the absolute configuration of complex chiral molecules like this compound. nih.govnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (2R, 3R)-1-bromo-2-methoxy-3-methylbutane |

| (2S, 3S)-1-bromo-2-methoxy-3-methylbutane |

| (2R, 3S)-1-bromo-2-methoxy-3-methylbutane |

| (2S, 3R)-1-bromo-2-methoxy-3-methylbutane |

| (3R, 4R)-3-methoxy-4-methylpentanenitrile |

Advanced Spectroscopic and Analytical Methodologies in the Study of 1 Bromo 2 Methoxy 3 Methylbutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds, including 1-bromo-2-methoxy-3-methylbutane.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental in assigning the specific chemical environments of the hydrogen and carbon atoms within the this compound molecule.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their bonding and proximity to electronegative atoms. The carbon atom bonded to the bromine will be shifted downfield, as will the carbon attached to the methoxy (B1213986) group. The different methyl carbons will also be distinguishable.

| ¹H NMR Data (Predicted) | |

| Proton | Chemical Shift (ppm) |

| -CH(CH₃)₂ | Multiplet |

| -OCH₃ | Singlet |

| -CH(OCH₃)- | Multiplet |

| -CH₂Br | Multiplet |

| -CH(CH₃)₂ | Doublet |

| ¹³C NMR Data (Predicted) | |

| Carbon | Chemical Shift (ppm) |

| -CH(CH₃)₂ | ~20-30 |

| -OCH₃ | ~55-60 |

| -CH(OCH₃)- | ~80-90 |

| -CH₂Br | ~30-40 |

| -CH(CH₃)₂ | ~15-25 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This allows for the tracing of the carbon skeleton's proton network. nii.ac.jp

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. nii.ac.jpamazonaws.com Each cross-peak in the HMQC/HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to, providing direct C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). nii.ac.jpamazonaws.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule by observing long-range couplings, for example, between the methoxy protons and the carbon at position 2.

Together, these 2D NMR techniques provide a detailed and robust assignment of the entire molecular structure of this compound. nii.ac.jp

Dynamic NMR for Conformational Exchange Studies

The butane (B89635) backbone of this compound allows for rotation around its carbon-carbon single bonds, leading to the existence of different conformational isomers (conformers). Dynamic NMR (DNMR) spectroscopy is a powerful tool to study the kinetics of the interconversion between these conformers.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, if the rate of conformational exchange is fast on the NMR timescale, the spectrum will show averaged signals for the exchanging sites. As the temperature is lowered, the rate of exchange slows down, and the signals for individual conformers may become distinct. From the analysis of the line shapes and coalescence temperatures, thermodynamic and kinetic parameters for the conformational exchange process can be determined. For a related compound, (S)-(+)-1-bromo-2-methylbutane, studies have shown it exists in several conformations. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Assignments

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arising from the methyl and methine groups.

C-O stretching: A strong, characteristic absorption for the ether linkage, typically found in the 1050-1150 cm⁻¹ range.

C-Br stretching: The absorption due to the carbon-bromine bond would appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. While C-Br stretching vibrations can be observed in both, sometimes they are more distinct in the Raman spectrum. The combination of both IR and Raman spectra allows for a more complete vibrational analysis of the molecule. For a similar compound, 1-bromo-2-methylpropane, characteristic C-Br stretching vibrations are observed between 500-750 cm⁻¹. docbrown.info

| Vibrational Spectroscopy Data (Predicted) | |

| Functional Group | Vibrational Frequency (cm⁻¹) |

| C-H stretch (alkane) | 2850-3000 |

| C-O stretch (ether) | 1050-1150 |

| C-Br stretch | 500-600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₆H₁₃BrO), the molecular weight is approximately 181.07 g/mol . americanelements.com A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two m/z units (M and M+2). youtube.comdocbrown.info This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance. youtube.comdocbrown.info

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for haloalkanes include the loss of the halogen atom as a radical, leading to a carbocation. For this compound, the loss of a bromine radical would result in a [C₆H₁₃O]⁺ fragment. Other fragmentations could involve the cleavage of C-C bonds or the loss of the methoxy group. Analysis of these fragments helps to confirm the connectivity of the molecule.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. To perform this analysis, a single crystal of this compound would be required.

If a suitable crystal can be grown, X-ray diffraction analysis would provide highly accurate data on bond lengths, bond angles, and torsional angles. This would allow for the direct visualization of the molecule's conformation in the solid state. This experimental data can then be compared with theoretical calculations, such as those from density functional theory (DFT), to provide a comprehensive understanding of the molecule's geometry. For instance, in a study of a related compound, X-ray crystallography was used to solve its structure. mdpi.com

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This differential absorption provides detailed information about the three-dimensional arrangement of atoms in space, making it an invaluable tool for determining the absolute configuration of enantiomers.

For a chiral molecule like this compound, which possesses stereogenic centers, VCD spectroscopy can be employed to distinguish between its enantiomers. The VCD spectrum of one enantiomer will be the mirror image of the other, exhibiting opposite signs for the VCD bands.

Research Findings:

While specific VCD studies on this compound are not extensively documented, research on analogous chiral molecules provides a strong basis for predicting its VCD characteristics. For instance, studies on the related compound (S)-(+)-1-bromo-2-methylbutane have demonstrated the utility of VCD in determining its absolute configuration and identifying the presence of multiple conformations in solution. researchgate.net The experimental VCD spectra of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) in the mid-infrared region (e.g., 2000–900 cm⁻¹), have been successfully compared with theoretical spectra generated through Density Functional Theory (DFT) calculations. researchgate.net

The introduction of a methoxy group at the 2-position in this compound is expected to introduce characteristic VCD signals. Research on other methoxy-substituted chiral compounds has shown that the C-O-C stretching vibration of the methoxy group can give rise to distinct VCD bands. rsc.org For example, a negative VCD band observed around 1164 cm⁻¹ has been attributed to the C-O-C stretching vibration of a methoxy group in a complex natural product. rsc.org Therefore, it is anticipated that the VCD spectrum of this compound would exhibit characteristic bands related to the stereochemistry of both the carbon bearing the bromine atom and the carbon bearing the methoxy group.

The table below presents predicted significant VCD frequencies for this compound based on the analysis of similar compounds. The signs of the VCD bands would be opposite for the two enantiomers.

| Predicted Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected VCD Sign (for one enantiomer) |

| C-H stretching | 2850-3000 | +/- |

| C-O-C stretching (methoxy) | ~1160 | +/- |

| C-Br stretching | 500-600 | +/- |

This table is predictive and based on data from analogous compounds.

The determination of the absolute configuration of this compound would involve the comparison of its experimental VCD spectrum with the computed spectra for both the (R) and (S) enantiomers at both chiral centers. A good correlation between the experimental and one of the computed spectra would allow for an unambiguous assignment of the absolute configuration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is an essential tool for determining the purity of a compound and for identifying the components within a mixture. mdpi.com

In the context of this compound, GC-MS can be utilized to assess its purity by separating it from any starting materials, byproducts, or degradation products. The gas chromatogram would ideally show a single major peak corresponding to the target compound, with the area of the peak being proportional to its concentration.

Research Findings:

The mass spectrum of this compound, obtained from the MS detector, would exhibit a characteristic fragmentation pattern that can be used for its identification. Based on the fragmentation of similar bromoalkanes and ethers, several key features can be predicted in the mass spectrum of this compound.

One of the most notable features for a bromine-containing compound is the presence of two molecular ion peaks (M and M+2) of nearly equal intensity. chemistrynotmystery.com This is due to the natural isotopic abundance of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. chemistrynotmystery.com

The fragmentation of the molecular ion of this compound is expected to proceed through several pathways characteristic of ethers and halogenated compounds. The primary fragmentation mechanisms for ethers involve alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. blogspot.comscribd.comyoutube.commiamioh.edu

The following table outlines the predicted major fragments for this compound in a GC-MS analysis.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 180/182 | [C₆H₁₃BrO]⁺ | Molecular ion (M/M+2) |

| 149/151 | [C₅H₁₀Br]⁺ | Loss of methoxy radical (•OCH₃) |

| 101 | [C₄H₉Br]⁺ | Loss of the methoxyethyl group |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage, loss of bromomethyl radical (•CH₂Br) |

| 57 | [C₄H₉]⁺ | Loss of bromo-methoxy group |

| 45 | [CH₃OCH₂]⁺ | Alpha-cleavage |

This table is predictive and based on established fragmentation patterns of similar compounds.

By analyzing the retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum, GC-MS provides a high degree of confidence in the identification and purity assessment of this compound. Furthermore, in a mixture, GC would separate the different components before they enter the mass spectrometer, allowing for the individual identification of each compound present.

Computational and Theoretical Chemistry Studies of 1 Bromo 2 Methoxy 3 Methylbutane

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of 1-bromo-2-methoxy-3-methylbutane. By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state electronic energy, electron density, and orbital energies.

A typical approach involves geometry optimization of the molecule using a functional, such as B3LYP, combined with a basis set like 6-31G(d). This process finds the lowest energy arrangement of the atoms. From the optimized structure, various electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity and kinetic stability.

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals regions of positive and negative charge. For this compound, the ESP map would likely show a region of positive potential around the carbon atom bonded to the bromine, indicating its susceptibility to nucleophilic attack, and negative potential around the oxygen and bromine atoms due to their high electronegativity. This information is crucial for predicting how the molecule will interact with other reagents.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents illustrative data based on typical DFT calculations for similar haloalkanes.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -10.5 eV | Indicates electron-donating capability. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 11.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Space Exploration

Due to the presence of several single bonds, this compound can exist in various conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational space. nih.gov MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing a dynamic picture of its behavior. nih.gov

Table 2: Predicted Major Conformers and Dihedral Angles for this compound (Illustrative) This table presents hypothetical data illustrating potential outcomes of an MD simulation.

| Conformer | Dihedral Angle (Br-C-C-C) | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|---|

| Anti | ~180° | ~180° | 0.00 | 45 |

| Gauche 1 | ~60° | ~180° | 0.85 | 25 |

| Gauche 2 | ~180° | ~60° | 1.10 | 15 |

| Other | Various | 15 |

Transition State Theory and Reaction Pathway Modeling

Transition State Theory (TST) is a fundamental concept used to understand and predict the rates of chemical reactions. In conjunction with quantum chemical calculations, TST allows for the detailed modeling of reaction pathways for this compound, such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. shout.educationpages.devstudymind.co.uksavemyexams.com

Computational chemists can locate the transition state structures—the highest energy point along the reaction coordinate—for these potential reactions. pages.dev The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), can then be calculated. By comparing the activation energies for competing pathways, it is possible to predict which reaction is more likely to occur under specific conditions. For example, modeling the SN2 reaction with a nucleophile would involve identifying the pentacoordinate carbon transition state. shout.educationpages.dev In contrast, modeling an SN1 reaction would involve calculating the stability of the potential carbocation intermediate that forms after the bromide leaving group departs. savemyexams.com The presence of the methoxy (B1213986) group and the branched alkyl chain will influence the stability of these intermediates and transition states.

Table 3: Calculated Activation Energies for Potential Reactions of this compound (Illustrative) This table provides hypothetical activation energy values to illustrate the application of TST.

| Reaction Pathway | Nucleophile/Base | Solvent | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| SN2 | OH- | Acetone | 22.5 |

| SN1 | H2O | Water | 28.0 |

| E2 | -OC2H5 | Ethanol | 24.1 |

Spectroscopic Parameter Prediction and Comparison with Experimental Data

Computational chemistry is an invaluable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a synthesized compound. For this compound, DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). nih.gov

The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a reliable way to calculate NMR shielding tensors, which can be converted into chemical shifts. nih.govnih.gov By calculating the ¹H and ¹³C NMR spectra for different possible isomers or conformers, a direct comparison with experimental spectra can help in definitive structural assignment. youtube.com Similarly, the vibrational frequencies and intensities can be calculated from the second derivatives of the energy. These calculated frequencies can be compared to experimental IR and Raman spectra to identify characteristic vibrational modes of the molecule. For chiral molecules, prediction of Vibrational Circular Dichroism (VCD) spectra can be particularly powerful for determining the absolute configuration. researchgate.net

Table 4: Comparison of Predicted and Experimental Spectroscopic Data for this compound (Illustrative) This table shows how calculated spectroscopic data would be compared to experimental results. Experimental values are hypothetical.

| Spectroscopy Type | Parameter | Calculated Value (DFT/B3LYP) | Experimental Value |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (C-Br) | 48.5 ppm | 47.9 ppm |

| ¹H NMR | Chemical Shift (CH-O) | 3.6 ppm | 3.5 ppm |

| IR | C-O Stretch Frequency | 1105 cm-1 | 1100 cm-1 |

| IR | C-Br Stretch Frequency | 650 cm-1 | 645 cm-1 |

Role of 1 Bromo 2 Methoxy 3 Methylbutane As a Synthetic Intermediate and Reagent

Utility in the Preparation of Complex Organic Molecules

As a bifunctional compound, 1-bromo-2-methoxy-3-methylbutane could serve as a key fragment in the convergent synthesis of complex organic molecules. The bromine atom can be displaced by a variety of nucleophiles, and the methoxy (B1213986) group can potentially be cleaved to reveal a hydroxyl group for further functionalization. This dual reactivity would allow for the sequential or orthogonal introduction of different molecular fragments, contributing to the assembly of intricate carbon skeletons.

Precursor for Diverse Functional Group Transformations

The chemical structure of this compound inherently allows for its use as a precursor in a variety of functional group transformations. The primary bromide is susceptible to nucleophilic substitution reactions (SN2), enabling the introduction of a wide array of functional groups.

Table 1: Potential Functional Group Transformations

| Reagent/Reaction Condition | Resulting Functional Group |

| Sodium azide (B81097) (NaN₃) | Azide |

| Sodium cyanide (NaCN) | Nitrile |

| Sodium alkoxide (NaOR) | Ether |

| Lithium aluminum hydride (LiAlH₄) | Alkane (reduction) |

| Magnesium (Mg) | Grignard Reagent |

These transformations would yield a range of substituted 2-methoxy-3-methylbutane derivatives, each with its own unique reactivity, thereby expanding the synthetic utility of the parent compound.

Applications in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling)

A significant application of alkyl halides in organic synthesis is their participation in carbon-carbon bond-forming reactions. This compound could be a substrate for such reactions.

One of the most powerful sets of reactions for forming carbon-carbon bonds is transition metal-catalyzed cross-coupling. While specific examples involving this compound are not readily found, its structure suggests it could participate in reactions such as Suzuki, Stille, or Negishi couplings, typically after conversion to an organometallic reagent. For instance, the formation of a Grignard reagent by reacting this compound with magnesium would generate a nucleophilic organometallic species. This Grignard reagent could then be coupled with various electrophiles, including other alkyl halides, aryl halides, or vinyl halides, in the presence of a suitable catalyst (e.g., palladium or nickel complexes), to form a new carbon-carbon bond.

Use in the Synthesis of Specific Organic Frameworks

The specific arrangement of the bromo and methoxy groups on the 3-methylbutane scaffold could make this compound a specialized building block for the synthesis of particular organic frameworks. For example, it could be utilized in the construction of substituted acyclic chains or as a precursor to cyclic structures. The stereochemistry at the C2 position, if controlled during synthesis, could also be used to introduce chirality into a target molecule. However, without specific documented examples in the scientific literature, its application in the synthesis of defined organic frameworks remains speculative.

An in-depth exploration of the future research avenues for the chemical compound this compound reveals significant potential at the intersection of sustainable chemistry, advanced catalysis, and process automation. While this specific haloalkane is not extensively documented in current literature, its structure as a functionalized alkyl halide makes it an ideal candidate for pioneering research in several emerging areas of chemical synthesis and analysis. These future directions promise to unlock novel applications and establish more efficient, environmentally benign methods for its synthesis and transformation.

Future Research Directions and Emerging Areas

Future investigations into 1-Bromo-2-methoxy-3-methylbutane are poised to leverage cutting-edge chemical technologies. The focus will likely be on developing sustainable synthetic routes, discovering highly efficient catalytic transformations, understanding its reactivity in unconventional media, and integrating its production into modern automated platforms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-2-methoxy-3-methylbutane with minimal byproducts?

- Methodological Answer : The synthesis should prioritize controlled bromination and methoxy group introduction. For brominated alkanes, single-step bromine addition under low temperatures (0–5°C) minimizes isomerization, as seen in analogous tertiary bromoalkane syntheses . Use anhydrous conditions to avoid hydrolysis of the methoxy group. Characterization via H/C NMR and GC-MS is critical to confirm regioselectivity and purity.

Q. How does steric hindrance influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The tertiary bromine and adjacent methoxy group create significant steric hindrance, favoring elimination (E2) over substitution (SN2). Kinetic studies using varying nucleophiles (e.g., NaI in acetone) can quantify SN2/SN1 vs E2 contributions. Compare results with less hindered analogs like 1-bromo-2-methylpropane, which predominantly undergo SN2 .

Q. What spectroscopic techniques are most effective for characterizing structural isomers of brominated methoxy alkanes?

- Methodological Answer : High-resolution mass spectrometry (HRMS) distinguishes molecular formulas, while H NMR identifies branching via coupling patterns (e.g., methoxy singlet at ~3.3 ppm and tertiary proton splitting). IR spectroscopy confirms C-Br (500–600 cm) and methoxy C-O (1050–1150 cm) stretches. Computational tools like DFT simulations aid in peak assignment .

Advanced Research Questions

Q. How does the methoxy group in this compound alter its reaction pathways compared to non-oxygenated analogs?

- Methodological Answer : The methoxy group stabilizes transition states via resonance in elimination reactions. Compare with 1-bromo-3-methylbutane (no methoxy): the latter shows higher SN2 reactivity due to reduced steric bulk. Use Hammett plots or kinetic isotope effects to quantify electronic vs steric contributions .

Q. What strategies mitigate competing elimination during attempted nucleophilic substitution in sterically hindered bromoalkanes?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity without proton donation, reducing E2 pathways. Low temperatures (-20°C) further disfavor elimination. For example, reactions with KCN in DMF at -20°C yield substitution products in >80% yield for similar tertiary bromides .

Q. How can computational modeling predict regioselectivity in the functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for substitution vs elimination. Compare activation barriers for methoxy-stabilized vs non-stabilized pathways. Software like Gaussian or ORCA can model Mulliken charges to predict nucleophilic attack sites .

Q. What experimental approaches resolve contradictions in reported reactivity data for brominated methoxy alkanes?

- Methodological Answer : Replicate studies under standardized conditions (solvent, temperature, nucleophile concentration). Use kinetic profiling (e.g., stopped-flow UV-Vis) to isolate competing pathways. Meta-analyses of literature data (e.g., Arrhenius plots) identify outliers caused by uncontrolled variables like trace moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.